molecular formula C9H6N4O B2373575 [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-68-2

[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2373575
CAS No.: 896372-68-2
M. Wt: 186.174
InChI Key:
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Description

[1,2,3]Triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused triazole and quinazoline ring system, which imparts unique chemical and biological properties. The presence of the triazole ring is particularly noteworthy due to its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. Catalysts such as copper or palladium complexes are frequently employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry

In chemistry, [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown promise in the development of enzyme inhibitors and receptor modulators. It is particularly noted for its potential in targeting kinases and other proteins involved in disease pathways .

Medicine

In medicine, derivatives of this compound are being explored for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds have demonstrated efficacy in preclinical studies against various cancer cell lines and bacterial strains .

Industry

Industrially, this compound is used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-quinazoline framework but differ in the position of the triazole ring fusion.

    Quinazolines: These are simpler analogs lacking the triazole ring, which affects their chemical reactivity and biological activity.

Uniqueness

The uniqueness of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

1H-triazolo[1,5-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-6-3-1-2-4-7(6)13-8(11-9)5-10-12-13/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYGFZKEKNGBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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